6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine
Description
Properties
CAS No. |
5346-45-2 |
|---|---|
Molecular Formula |
C17H18N6O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-methyl-1-(4-nitrophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N6O2/c1-12-19-16(21-9-3-2-4-10-21)15-11-18-22(17(15)20-12)13-5-7-14(8-6-13)23(24)25/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
ZTGKUVHJOLEAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=N1)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is typically synthesized starting from substituted pyrazole derivatives, particularly 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile or related intermediates. The key steps include:
Formation of 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile : This intermediate is prepared by reacting 1,1
-dicyano-2,2-dithiomethylmethylene with 4-nitrophenylhydrazine in dioxane, catalyzed by piperidine, under stirring at room temperature overnight. The product is isolated by filtration and crystallization.Cyclocondensation to Pyrazolo[3,4-d]pyrimidine : The amino-pyrazole carbonitrile is then reacted with formamide in the presence of acetic anhydride under reflux conditions (around 150°C for 10 hours). This step induces ring closure to form the fused pyrazolo[3,4-d]pyrimidine ring system, specifically yielding 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Alternative Cyclization Methods : Other cyclization approaches include refluxing the amino-pyrazole intermediate with formic acid or ethyl orthoformate, sometimes followed by treatment with ethanolic sodium hydrosulfide or carbon disulfide to introduce thione or dithione functionalities, which can be further manipulated.
Incorporation of the 1-(4-Nitrophenyl) Substituent
The 1-(4-nitrophenyl) substituent is introduced early in the synthesis, often by using 4-nitrophenylhydrazine as a starting material or reagent:
Use of 4-Nitrophenylhydrazine : This reagent reacts with dicyano-dithiomethylmethylene compounds to form the initial pyrazole intermediates bearing the 4-nitrophenyl group at the N-1 position.
Retention Through Cyclization : The 4-nitrophenyl substituent remains intact through the cyclization steps to the pyrazolo[3,4-d]pyrimidine core, ensuring the final compound carries this moiety at the N-1 position.
Summary of a Representative Synthetic Route
Research Findings and Optimization Notes
Yields and Purity : The initial formation of the pyrazole intermediate typically proceeds in good yield (often above 70%), with subsequent cyclization and substitution steps yielding the final compound in moderate to high yields (60–90%) depending on reaction conditions and purification methods.
Reaction Conditions : The use of acetic anhydride in the cyclization step facilitates ring closure and improves yield. Reflux times and temperatures are critical; prolonged heating (up to 10 hours) at elevated temperatures (~150°C) is common.
Solvent Effects : Dioxane and ethanol are frequently used solvents. Dioxane is preferred for initial condensation due to solubility and reaction kinetics, while ethanol or DMF is used for substitution reactions involving piperidine.
Catalysts and Additives : Piperidine serves both as a catalyst in the initial condensation and as a nucleophile in substitution. Acidic additives like acetic acid or acetic anhydride are used to promote cyclization.
Structural Confirmation : Characterization by ^1H NMR, IR spectroscopy, and melting point analysis confirms the formation of the pyrazolo[3,4-d]pyrimidine core and substitution pattern. For example, the disappearance of nitrile (C≡N) bands and appearance of amino or piperidinyl signals are diagnostic.
Additional Synthetic Approaches and Variations
Use of N,N-Dimethylacetamide Dimethyl Acetal or Triethyl Orthoformate : Some methods employ these reagents to facilitate ring closure and functionalization, followed by reaction with amines such as piperidine to introduce the 4-substituent.
Hydrazine Hydrate Treatment : In related pyrazolo[3,4-d]pyrimidine syntheses, hydrazine hydrate is used to convert methylthio groups to amino or hydrazino derivatives, which can be further functionalized.
Alternative Amination Strategies : Some protocols use nucleophilic aromatic substitution on halogenated pyrazolopyrimidines or amide coupling reactions to install piperidinyl groups.
Data Table: Key Reaction Parameters and Yields
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the piperidine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups at the aromatic ring.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. The compound's ability to inhibit specific kinases involved in cancer cell proliferation positions it as a potential candidate for cancer therapy. For instance, research has shown that similar compounds can target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in tumor growth and survival .
Neuroprotective Effects
The neuroprotective properties of pyrazolo[3,4-d]pyrimidines have been explored in the context of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and excitotoxicity by modulating glutamate receptors. This modulation could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. By inhibiting pro-inflammatory cytokines and pathways, it may provide therapeutic benefits in chronic inflammatory conditions. Studies suggest that compounds with similar structures can reduce inflammation by targeting nuclear factor kappa B (NF-kB) signaling pathways .
In Vitro Studies
In vitro assays have demonstrated that 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .
In Vivo Studies
Animal model studies are crucial for evaluating the efficacy and safety profile of this compound. Preliminary results indicate that administration of the compound leads to significant tumor regression in xenograft models, supporting its potential as an anticancer agent .
Case Study: Anticancer Efficacy
A notable case study involved the administration of pyrazolo[3,4-d]pyrimidine derivatives in mice bearing human tumor xenografts. The results showed a marked reduction in tumor size compared to control groups, with minimal side effects reported .
Mechanism of Action
The mechanism of action of 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the piperidine ring might enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Position 1: The 4-nitrophenyl group in the target compound likely enhances target binding compared to phenyl (5a) or methyl (14) substituents due to its electron-withdrawing nature.
- Position 4: Piperidin-1-yl (target compound) and piperidino (14) substituents improve solubility and membrane permeability.
- Position 6 : Methyl substitution (target compound) is common and may balance steric effects, while methylthio (14) or chloromethyl (3) groups offer distinct reactivity for further functionalization .
Pharmacological Potential
- Antimicrobial Activity : Derivatives like 5a exhibit moderate antimicrobial effects, though the target compound’s nitro group may shift its activity toward antiproliferative or anti-inflammatory pathways .
Biological Activity
6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in various pharmacological effects. The presence of a piperidine ring and a nitrophenyl group enhances its biological activity. The molecular formula is with a molecular weight of approximately 258.28 g/mol.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity across various cell lines.
- Inhibition of Tumor Cell Growth : The compound has shown significant inhibitory effects on several cancer cell lines. For instance, it demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, which is notably lower than the standard chemotherapeutic agent doxorubicin (IC50 = 9.20 µM) .
- Mechanism of Action : Flow cytometric analyses indicated that the compound induces apoptosis in cancer cells by affecting the cell cycle. Specifically, it leads to an increase in sub-G1 phase cells, indicating a rise in apoptotic cells . Additionally, it has been observed to alter the BAX/Bcl-2 ratio significantly, promoting apoptosis through the intrinsic pathway.
Structure-Activity Relationships (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold play a crucial role in its biological activity:
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| 6-Methyl-1-(4-nitrophenyl)-... | 2.24 | A549 | Strong apoptosis induction |
| Analog 1 | 1.74 | MCF-7 | Enhanced potency compared to parent compound |
| Analog 2 | 42.3 | PC-3 | Lower activity suggests structural importance |
The presence of electron-withdrawing groups like nitro enhances the electrophilicity of the compound, which may contribute to its anticancer properties .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets associated with cancer proliferation and survival pathways. The docking results suggest that this compound can effectively bind to key proteins involved in tumor growth regulation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- A549 Lung Cancer Model : In vitro studies showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis .
- MCF-7 Breast Cancer Model : The compound's analogs were tested against MCF-7 cells, revealing varying degrees of potency and indicating that structural modifications could lead to improved therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
